4-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
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Overview
Description
“4-fluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” is a compound that is available for scientific research needs . It is a part of the family of fentanyl analogues, which are compounds developed by pharmaceutical companies for legitimate medical use .
Synthesis Analysis
The synthesis of such compounds generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Chemical Reactions Analysis
The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Scientific Research Applications
Alzheimer's Disease Research
- A study used a molecular imaging probe closely related to the compound , designed for positron emission tomography (PET), to quantify serotonin 1A (5-HT1A) receptor densities in Alzheimer's disease patients. The study found significant decreases in these receptor densities, correlating with worsening clinical symptoms and decreased glucose utilization in the brain. This demonstrates the potential of related compounds in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).
Pharmacokinetics and Drug Development
- Research on a similar compound, designed as an anaplastic lymphoma kinase (ALK) inhibitor for cancer treatment, revealed insights into the pharmacokinetics of these compounds. The study highlighted the challenges in balancing enzyme stability and potency against ALK, providing a valuable perspective for future drug development (Teffera et al., 2013).
HIV-1 Attachment Inhibition
- An investigation into compounds structurally related to 4-fluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide showed significant potential in inhibiting HIV-1 attachment. These compounds interfere with the interaction between the viral protein gp120 and the host cell receptor CD4, suggesting a new avenue for HIV-1 treatment (Wang et al., 2009).
Radiotracer Development for CB1 Cannabinoid Receptors
- Research involving a structurally similar compound aimed at developing radiotracers for studying CB1 cannabinoid receptors in the brain using PET. This study underlines the utility of such compounds in neuroimaging and the study of cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Serotonin 4 Receptor Agonist for Gastrointestinal Motility
- A series of benzamide derivatives, including compounds structurally similar to 4-fluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, were synthesized and evaluated as serotonin 4 receptor agonists. They showed promise in enhancing gastrointestinal motility, indicating potential therapeutic applications in gastrointestinal disorders (Sonda et al., 2003; Sonda et al., 2004).
Other Applications
- The compound and its analogs have been explored in various other contexts, including as inhibitors of the presynaptic choline transporter, in metal complex formation for antibacterial activity, in corrosion inhibition studies, and in the development of antipsychotic drugs. These diverse applications highlight the compound's versatility in scientific research (Bollinger et al., 2015; Khatiwora et al., 2013; Kaya et al., 2016; Yang et al., 2016).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways depending on the specific therapeutic application . For instance, some piperidine derivatives have been found to inhibit tubulin polymerization, which is a crucial process in cell division .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways depending on their specific therapeutic applications .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Properties
IUPAC Name |
4-fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-20-11-10-18-8-6-14(7-9-18)17-15(19)12-2-4-13(16)5-3-12/h2-5,14H,6-11H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQUEZOULWGDLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.